molecular formula C13H10FN3O3 B11060548 N-benzyl-2-fluoro-4-nitro-N-nitrosoaniline

N-benzyl-2-fluoro-4-nitro-N-nitrosoaniline

Cat. No.: B11060548
M. Wt: 275.23 g/mol
InChI Key: ZGRUUWDCOGSLMG-UHFFFAOYSA-N
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Description

N-benzyl-2-fluoro-4-nitro-N-nitrosoaniline: is an organic compound that belongs to the class of nitrosoanilines It is characterized by the presence of a benzyl group, a fluoro substituent, a nitro group, and a nitroso group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-fluoro-4-nitro-N-nitrosoaniline typically involves multiple steps. One common method includes the nitration of N-benzyl-2-fluoroaniline to introduce the nitro group, followed by nitrosation to introduce the nitroso group. The reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and sodium nitrite in acidic conditions for nitrosation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-fluoro-4-nitro-N-nitrosoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: N-benzyl-2-fluoro-4,4’-dinitroaniline.

    Reduction: N-benzyl-2-fluoro-4-amino-N-nitrosoaniline.

    Substitution: N-benzyl-2-methoxy-4-nitro-N-nitrosoaniline (when using sodium methoxide).

Scientific Research Applications

N-benzyl-2-fluoro-4-nitro-N-nitrosoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-fluoro-4-nitro-N-nitrosoaniline involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

    N-benzyl-2-fluoro-4-nitroaniline: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    N-benzyl-2-chloro-4-nitro-N-nitrosoaniline: Similar structure but with a chloro substituent instead of fluoro, affecting its reactivity and interactions.

    N-benzyl-2-fluoro-4-amino-N-nitrosoaniline:

Uniqueness: N-benzyl-2-fluoro-4-nitro-N-nitrosoaniline is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of both nitro and nitroso groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C13H10FN3O3

Molecular Weight

275.23 g/mol

IUPAC Name

N-benzyl-N-(2-fluoro-4-nitrophenyl)nitrous amide

InChI

InChI=1S/C13H10FN3O3/c14-12-8-11(17(19)20)6-7-13(12)16(15-18)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

ZGRUUWDCOGSLMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=C(C=C(C=C2)[N+](=O)[O-])F)N=O

Origin of Product

United States

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